REACTION_CXSMILES
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[C:1]12[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH:6]C(=O)[O:4][C:2]2=O.[NH:13]1[CH:17]=[CH:16][N:15]=[C:14]1CCCN>C1(C)C=CC=CC=1>[NH2:6][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:1]=1[C:2]([NH:6][CH2:7][CH2:1][CH2:11][N:15]1[CH:16]=[CH:17][N:13]=[CH:14]1)=[O:4]
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Name
|
|
Quantity
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2.93 g
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Type
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reactant
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Smiles
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C1=2C(=O)OC(NC1=CC=CC2)=O
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Name
|
|
Quantity
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2.5 g
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Type
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reactant
|
Smiles
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N1C(=NC=C1)CCCN
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled
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Type
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CUSTOM
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Details
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The toluene layer was decanted
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Type
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DISSOLUTION
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Details
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the residue was dissolved in methylene chloride
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Type
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WASH
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Details
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washed with dilute sodium hydroxide solution, water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
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The organic layer was concentrated
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Name
|
|
Type
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product
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Smiles
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NC1=C(C(=O)NCCCN2C=NC=C2)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |